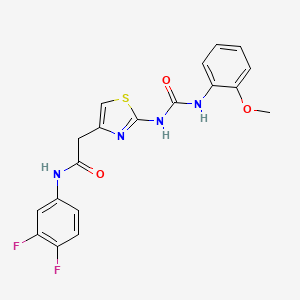
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide, also known as CPCA, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide involves the inhibition of the target enzymes by binding to their active sites. The sulfonamide group of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide forms a reversible covalent bond with the zinc ion present in the active site of carbonic anhydrase, thereby inhibiting its activity. Similarly, 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide inhibits the activity of urease by binding to the nickel ion present in its active site.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has also been found to have anti-inflammatory properties and has been used to treat inflammatory bowel disease. Additionally, 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has been shown to have neuroprotective effects and has been investigated as a potential treatment for Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide is its potent inhibitory activity against several enzymes, making it a useful tool for investigating the role of sulfonamide compounds in various biological processes. However, 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has some limitations for lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide. One area of interest is the development of new analogs of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide with improved properties, such as increased solubility and lower toxicity. Another area of research is the investigation of the role of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide in the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide involves the reaction of 2-(4-chlorophenoxy) acetamide with 6-amino-1,3-benzothiazole-2-sulfonamide in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism and yields 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide as the final product.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has been extensively used in scientific research as a tool to investigate the biochemical and physiological effects of sulfonamide compounds. It has been found to have potent inhibitory activity against several enzymes, including carbonic anhydrase, urease, and metalloproteinases. 2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide has also been used to study the role of sulfonamide compounds in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S2/c16-9-1-3-10(4-2-9)23-8-14(20)19-15-18-12-6-5-11(25(17,21)22)7-13(12)24-15/h1-7H,8H2,(H2,17,21,22)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTURIYUOQNREGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B2788874.png)
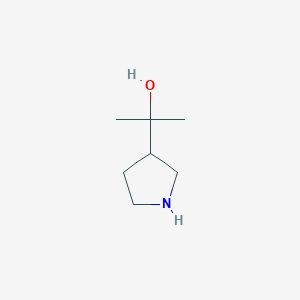
![3-[(3R)-Pyrrolidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2788876.png)
![3-[3-({2-[(4-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2788877.png)
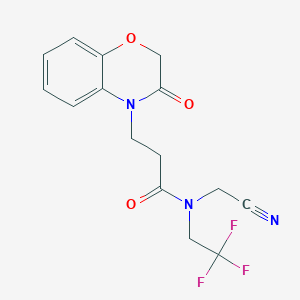
![9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2788880.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2788885.png)

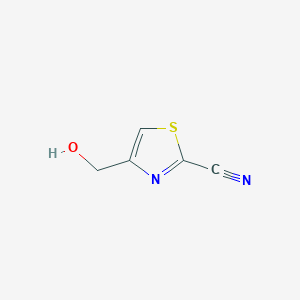
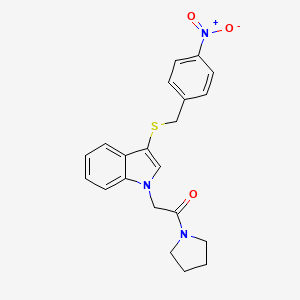

![2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine](/img/structure/B2788893.png)
